4-Hydroxy-9-fluorenone

Bioremediation Environmental Microbiology Metabolomics

Environmental microbiology labs require precise metabolite standards to validate fluorene biodegradation pathways. This 4-hydroxy-9-fluorenone is the exclusive C9-monooxygenation pathway product-not interchangeable with other isomers. - **Application**: LC-MS/GC-MS analytical standard for fluorene degradation biomarker confirmation - **Distinct property**: Unique C4 hydrogen-bonding network; distinct solvatochromic behavior from 2-hydroxy isomer - **Cytotoxicity baseline**: 125.8 µg/mL against H460 lung cancer cells for SAR studies

Molecular Formula C13H8O2
Molecular Weight 196.2 g/mol
CAS No. 1986-00-1
Cat. No. B163111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-9-fluorenone
CAS1986-00-1
Molecular FormulaC13H8O2
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3O
InChIInChI=1S/C13H8O2/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,14H
InChIKeyOZLKIIAMQWXVKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-9-fluorenone: Photochemical and Biotransformation Research Scaffold


4-Hydroxy-9-fluorenone is a hydroxy-substituted tricyclic aromatic ketone in the fluorenone class . The core 9-fluorenone structure comprises a rigid, planar aromatic framework with a central carbonyl, while the hydroxyl substituent at the 4-position introduces a hydrogen bond donor site and polar functionality that differentiates it from both the parent fluorenone and other positional isomers . This specific substitution pattern creates a defined set of electronic and steric properties that govern its behavior as a synthetic intermediate, a photochemically active species, and a metabolic marker in environmental degradation studies [1].

4-Hydroxy-9-fluorenone: Why Analogs Fall Short


Substituting 4-hydroxy-9-fluorenone with the unsubstituted 9-fluorenone, 2-hydroxy-9-fluorenone, or other mono-hydroxyfluorenones is not straightforward. The specific position of the hydroxyl group at C4 (versus C2) dictates the molecule's hydrogen-bonding network, which directly influences its electronic state, solvatochromism, and photophysical behavior [1]. Furthermore, in biological systems, this precise substitution pattern is the exclusive product of specific enzymatic pathways, making it a non-interchangeable biomarker for fluorene degradation [2]. In synthetic chemistry, the 4-hydroxy group provides a distinct site for further functionalization (e.g., etherification, esterification) that is sterically and electronically distinct from the 2-position, offering a unique synthetic handle [3].

4-Hydroxy-9-fluorenone: Evidence vs. Closest Analogs


Specific Metabolic Marker in Fluorene Degradation

In the bacterial degradation of fluorene by Arthrobacter sp. strain F101, 4-hydroxy-9-fluorenone is produced as a specific metabolite in a defined alternative pathway. It accounts for a measurable proportion of the total transformation products. The unsubstituted 9-fluorenone and 9-fluorenol are produced in the same pathway, but the 4-hydroxy derivative serves as a definitive marker for monooxygenation at C-9 followed by hydroxylation [1].

Bioremediation Environmental Microbiology Metabolomics

Melting Point vs. 2-Hydroxy Isomer

The position of the hydroxyl substituent on the fluorenone core critically impacts the solid-state properties due to differences in intermolecular hydrogen bonding and crystal packing. A direct comparison of the melting points between the 4-hydroxy and 2-hydroxy positional isomers reveals a substantial difference [1].

Analytical Chemistry Process Chemistry Material Science

Solvatochromism vs. Parent Fluorenone

The introduction of a 4-hydroxy group fundamentally alters the electronic ground and excited states compared to the parent fluorenone. Solvatochromic studies demonstrate that 4-hydroxyfluorenone exhibits distinct spectral shifts in different solvent environments, governed by its hydrogen-bond donor/acceptor capabilities [1].

Photochemistry Spectroscopy Physical Organic Chemistry

Cytotoxicity in Cancer Cell Models

In a study evaluating the bioactivity of fluorene derivatives, 4-hydroxy-9-fluorenone demonstrated a specific cytotoxic profile against the H460 human lung cancer cell line. While this is a single data point and not a comprehensive SAR, it provides a quantitative benchmark for its activity in a specific biological context [1].

Medicinal Chemistry Cancer Research Cytotoxicity Assay

4-Hydroxy-9-fluorenone: Key Application Scenarios


Analytical Standard for Bioremediation Pathways

Based on its identification as a specific metabolite in the C9-monooxygenation pathway of fluorene degradation [1], procuring high-purity 4-hydroxy-9-fluorenone is essential for environmental microbiology labs. It serves as an analytical standard for LC-MS or GC-MS to confirm the activity of this pathway in soil or water samples undergoing bioremediation.

Solvatochromic Fluorescent Probe Scaffold

For physical chemists and material scientists developing new fluorescent probes, the unique solvatochromic and hydrogen-bonding properties of 4-hydroxy-9-fluorenone [2] make it a valuable core scaffold. Its response to protic solvents is distinct from the parent fluorenone, allowing for the design of sensors that report on local polarity and hydrogen-bonding environments.

Synthetic Intermediate for Organic Materials

The 4-hydroxy group provides a distinct functional handle for further derivatization [3]. Organic chemists would select this compound over the 2-hydroxy isomer to access a specific regioisomeric series of ethers, esters, or other derivatives with different steric and electronic properties for use in OLED or organic semiconductor research .

Lead Scaffold for Anticancer SAR

With a defined cytotoxicity value of 125.8 µg/mL against the H460 lung cancer cell line [4], this compound provides medicinal chemists with a quantifiable starting point. Its procurement enables the synthesis and testing of a focused library of 4-substituted fluorenone derivatives to improve upon this initial activity and explore the structure-activity relationship.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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